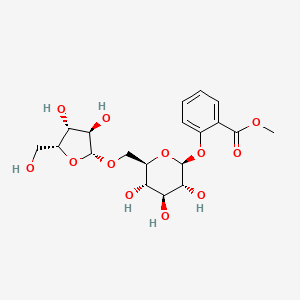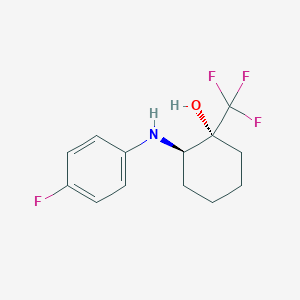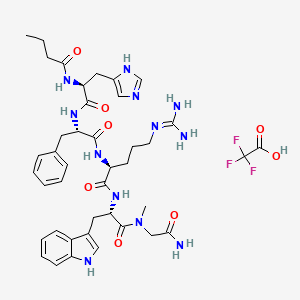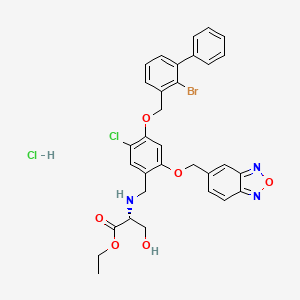![molecular formula C25H18F3N5 B11934541 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine CAS No. 742112-34-1](/img/structure/B11934541.png)
2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OSU-03013 is a derivative of celecoxib, a well-known cyclooxygenase-2 inhibitor. This compound has garnered attention due to its potent anti-cancer properties, which are more pronounced than those of celecoxib . OSU-03013 is particularly noted for its ability to inhibit phosphoinositide-dependent kinase-1, making it a promising candidate for cancer treatment .
Métodos De Preparación
The synthesis of OSU-03013 involves the modification of the celecoxib structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods for OSU-03013 are not extensively documented, but they likely follow similar protocols to those used in laboratory synthesis, scaled up to meet production demands .
Análisis De Reacciones Químicas
OSU-03013 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the OSU-03013 molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
OSU-03013 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of OSU-03013 involves the inhibition of phosphoinositide-dependent kinase-1. This inhibition leads to the deactivation of downstream signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation . By blocking these pathways, OSU-03013 induces apoptosis in cancer cells, making it a potent anti-cancer agent .
Comparación Con Compuestos Similares
OSU-03013 is often compared with other celecoxib derivatives, such as OSU-03012 and 2,5-Dimethyl-Celecoxib. These compounds share similar structures but differ in their biological activities and specific targets. OSU-03013 is unique in its potent inhibition of phosphoinositide-dependent kinase-1, which sets it apart from other celecoxib derivatives . Other similar compounds include:
OSU-03012: Another celecoxib derivative with potent anti-cancer properties.
2,5-Dimethyl-Celecoxib: Known for its anti-inflammatory and anti-cancer activities.
Propiedades
Número CAS |
742112-34-1 |
|---|---|
Fórmula molecular |
C25H18F3N5 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine |
InChI |
InChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31) |
Clave InChI |
UCOYIUOEXIYJFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)





![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)



![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
